amine](/img/structure/B13313473.png)
[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-bromophenyl)propan-2-ylamine is an organic compound characterized by the presence of two bromophenyl groups attached to a propan-2-yl backbone, with a methylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromophenyl)propan-2-ylamine typically involves a multi-step process. One common method starts with the Friedel-Crafts acylation of 4-bromobenzene with propan-2-one, followed by reduction to form the corresponding alcohol. This intermediate is then subjected to amination using methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)propan-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1,3-Bis(4-bromophenyl)propan-2-ylamine is used as a building block for synthesizing more complex molecules. Its bromophenyl groups make it a versatile intermediate for further functionalization.
Biology and Medicine
Its structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)propan-2-ylamine involves its interaction with specific molecular targets. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)propan-2-ylamine: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis(4-fluorophenyl)propan-2-ylamine: Fluorine atoms replace the bromine atoms.
1,3-Bis(4-iodophenyl)propan-2-ylamine: Iodine atoms are present instead of bromine.
Uniqueness
The presence of bromine atoms in 1,3-Bis(4-bromophenyl)propan-2-ylamine imparts unique reactivity compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C16H17Br2N |
|---|---|
Molecular Weight |
383.12 g/mol |
IUPAC Name |
1,3-bis(4-bromophenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C16H17Br2N/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13/h2-9,16,19H,10-11H2,1H3 |
InChI Key |
GMTNMFOUUHRHEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


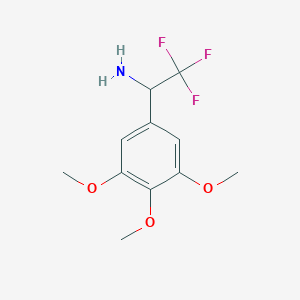
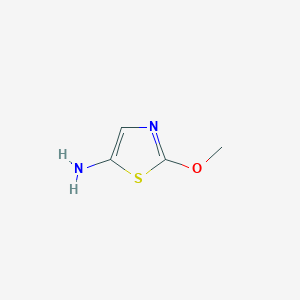

![7-Azaspiro[4.6]undecan-6-one](/img/structure/B13313430.png)
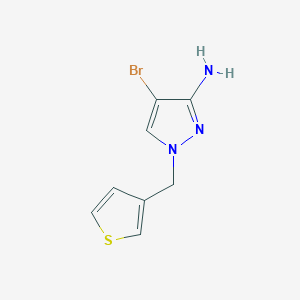

![2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13313446.png)
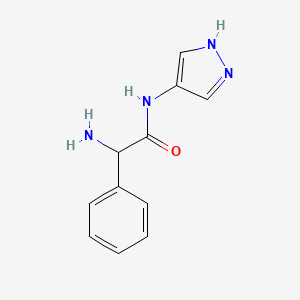
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13313455.png)
amine](/img/structure/B13313459.png)
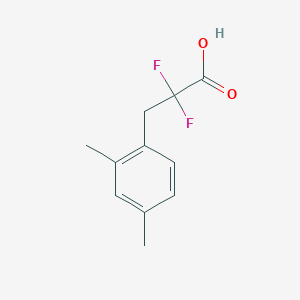
![2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13313467.png)


